N'-[(E)-(4-fluorophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide
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Overview
Description
N’-[(E)-(4-fluorophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide is a chemical compound that belongs to the class of hydrazones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-fluorophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide typically involves the condensation reaction between 4-fluorobenzaldehyde and 2-(thiophen-2-yl)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(4-fluorophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-fluorophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
N’-[(E)-(4-fluorophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-fluorophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the fluorophenyl and thiophene groups may contribute to the compound’s ability to interact with cellular membranes and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-fluorophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide
- N’-[(E)-(4-chlorophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide
- N’-[(E)-(4-ethoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide
Uniqueness
N’-[(E)-(4-fluorophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs
Properties
Molecular Formula |
C13H11FN2OS |
---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C13H11FN2OS/c14-11-5-3-10(4-6-11)9-15-16-13(17)8-12-2-1-7-18-12/h1-7,9H,8H2,(H,16,17)/b15-9+ |
InChI Key |
QUHATMKSLDKYPX-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CSC(=C1)CC(=O)N/N=C/C2=CC=C(C=C2)F |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NN=CC2=CC=C(C=C2)F |
Origin of Product |
United States |
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